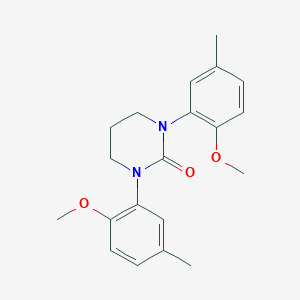
1-(2-Chloro-2-methylpropyl)-4-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-2-methylpropyl)-4-methoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a 2-chloro-2-methylpropyl group and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-2-methylpropyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene (anisole) with 2-chloro-2-methylpropane (tert-butyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor containing the catalyst. This method ensures higher yields and better control over reaction conditions.
化学反应分析
Types of Reactions: 1-(2-Chloro-2-methylpropyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atom, forming a hydrocarbon derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Substitution: Formation of 1-(2-Hydroxy-2-methylpropyl)-4-methoxybenzene.
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-(2-Methylpropyl)-4-methoxybenzene.
科学研究应用
1-(2-Chloro-2-methylpropyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chloro-2-methylpropyl)-4-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and properties.
相似化合物的比较
1-(2-Chloro-2-methylpropyl)benzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxybenzyl chloride: Contains a benzyl chloride group instead of the 2-chloro-2-methylpropyl group, leading to different substitution patterns.
1-(2-Methylpropyl)-4-methoxybenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Uniqueness: 1-(2-Chloro-2-methylpropyl)-4-methoxybenzene is unique due to the presence of both the 2-chloro-2-methylpropyl group and the methoxy group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
18503-98-5 |
|---|---|
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC 名称 |
1-(2-chloro-2-methylpropyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,12)8-9-4-6-10(13-3)7-5-9/h4-7H,8H2,1-3H3 |
InChI 键 |
BVNVYYFNVOWYAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=C(C=C1)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


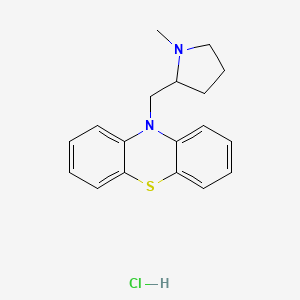
![3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11964310.png)
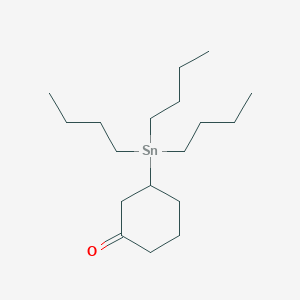
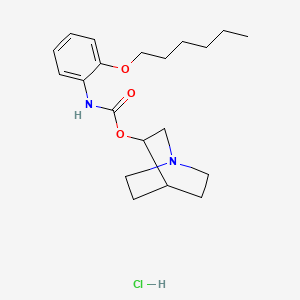
![2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11964324.png)
![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11964330.png)

![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964344.png)
![5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11964348.png)
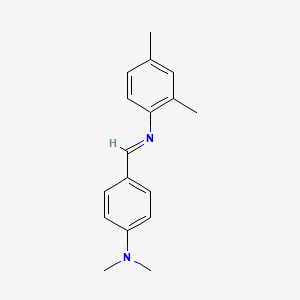
![7-benzyl-8-[(2E)-2-butenylthio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11964354.png)

![5-Bromo-2-hydroxybenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11964370.png)
